molecular formula C8H8ClN3S B13798988 4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride

4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride

Katalognummer: B13798988
Molekulargewicht: 213.69 g/mol
InChI-Schlüssel: BIVJLQPYPYECEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride is a heterocyclic compound that features both pyridine and imidazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride typically involves the reaction of pyridine derivatives with imidazole-2-thione under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and the use of various catalysts can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .

Wissenschaftliche Forschungsanwendungen

4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Pyridin-3-yl-1,3-dihydro-imidazole-2-thione hydrochloride is unique due to its combined pyridine and imidazole rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H8ClN3S

Molekulargewicht

213.69 g/mol

IUPAC-Name

4-pyridin-3-yl-1,3-dihydroimidazole-2-thione;hydrochloride

InChI

InChI=1S/C8H7N3S.ClH/c12-8-10-5-7(11-8)6-2-1-3-9-4-6;/h1-5H,(H2,10,11,12);1H

InChI-Schlüssel

BIVJLQPYPYECEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=CNC(=S)N2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.